2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S3/c1-27-19-21-12-7-6-11-14(15(12)29-19)28-18(20-11)22-13(24)8-23-16(25)9-4-2-3-5-10(9)17(23)26/h2-7H,8H2,1H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZUZFDMJMRQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.41 g/mol. The structure includes a dioxoisoindole moiety linked to a thiazole and benzothiazole unit, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization and functionalization steps to introduce the thiazole and benzothiazole groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar scaffolds have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported around 0.26 μM indicate significant cytotoxicity.
- HCT-116 (colon cancer) : Showed IC50 values decreasing from 0.52 to 0.25 μM upon structural modifications .
These findings suggest that modifications in the thiazole or isoindole moieties can enhance anticancer activity.
Antimicrobial Activity
Compounds containing benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity. For example:
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | S. aureus | 6.25 |
| Compound C | F. oxysporum | 6.25 |
These results indicate that compounds with similar structures can effectively inhibit bacterial growth .
The mechanisms through which these compounds exert their biological effects are still under investigation but may involve:
- Inhibition of key enzymes : Compounds may inhibit enzymes involved in cell proliferation.
- Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been observed in several studies.
- Disruption of cellular signaling pathways : Some compounds have been shown to interfere with PI3K/Akt signaling pathways, crucial for cancer cell survival .
Study on Anticancer Properties
In a recent study published in MDPI, researchers synthesized and tested various derivatives based on the thiazole-benzothiazole framework. The study found that specific modifications led to enhanced activity against MCF-7 and HCT-116 cell lines, suggesting that structural optimization is key for developing effective anticancer agents .
Antimicrobial Screening
Another study focused on the antimicrobial properties of benzothiazole derivatives demonstrated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against F. oxysporum .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects : The methylsulfanyl group may improve metabolic stability compared to nitro or methyl groups in analogs . The 1,3-dioxoisoindol-2-yl moiety introduces strong hydrogen-bonding capacity, akin to oxadiazole-indole systems .
- Synthetic Challenges : While highlights efficient routes for N-substituted benzisothiazolones, the target compound’s fused rings likely require multi-step protocols, possibly lowering yields compared to simpler analogs (e.g., 56.8–62.5% for compounds 7a and 7i) .
Research Methodologies and Validation
- Structural Determination : Tools like SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of complex heterocycles, ensuring accuracy in bond lengths and angles .
- Synthesis Validation : Analogous routes (e.g., reactions of 2-(chlorosulfanyl)benzoyl chloride with amines) require rigorous analytical validation via FT-IR, mass spectrometry (EIMS), and elemental analysis, as seen in , and 8 .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- 2-Methylsulfanyl-thiazolo[4,5-g]benzothiazol-7-amine : A fused bicyclic system containing sulfur and nitrogen atoms.
- 2-(1,3-Dioxoisoindol-2-yl)acetyl chloride : An activated acylating agent derived from isoindole-1,3-dione.
The coupling of these intermediates via amide bond formation constitutes the final step. Critical challenges include regioselective functionalization of the thiazolo-benzothiazole scaffold and stability of the methylsulfanyl group under reaction conditions.
Synthesis of 2-Methylsulfanyl-thiazolo[4,5-g]benzothiazol-7-amine
Ring Construction via Cyclocondensation
The fused thiazolo[4,5-g]benzothiazole system is assembled through a tandem cyclization strategy:
- Step 1 : 4-Chloro-6-nitrobenzothiazole is treated with thiourea in ethanol under reflux to introduce the second thiazole ring.
- Step 2 : Nitro reduction using hydrogen gas (H₂) and palladium on carbon (Pd/C) yields the 7-amino derivative.
- Step 3 : Methylsulfanyl incorporation is achieved via nucleophilic displacement of a chloro substituent using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, EtOH, reflux, 8 h | 68% |
| 2 | H₂ (1 atm), Pd/C (10%), EtOH, 4 h | 92% |
| 3 | NaSMe, DMF, 60°C, 3 h | 75% |
Preparation of 2-(1,3-Dioxoisoindol-2-yl)acetyl Chloride
Functionalization of Isoindole-1,3-dione
- Step 1 : Isoindole-1,3-dione is alkylated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone, yielding ethyl 2-(1,3-dioxoisoindol-2-yl)acetate.
- Step 2 : Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water produces the carboxylic acid.
- Step 3 : Activation to the acyl chloride is accomplished using thionyl chloride (SOCl₂) under reflux.
Spectroscopic Validation :
- ¹H NMR (CDCl₃) : δ 7.85–7.78 (m, 4H, aromatic), 4.72 (s, 2H, CH₂CO), 3.45 (s, 2H, COCl).
- IR (cm⁻¹) : 1775 (C=O, imide), 1810 (C=O, acyl chloride).
Amide Bond Formation and Final Coupling
Coupling Strategies
Two principal methods are employed to conjugate the intermediates:
Schotten-Baumann Reaction
The amine (1.0 equiv) is reacted with 2-(1,3-dioxoisoindol-2-yl)acetyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C→25°C. This method affords moderate yields (55–60%) but requires rigorous exclusion of moisture.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the reaction proceeds at room temperature for 12 h, achieving higher yields (75–80%).
Comparative Analysis :
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | DCM, TEA, 0°C→25°C | 58% | 92% |
| EDCl/HOBt | DMF, rt, 12 h | 78% | 98% |
Optimization Challenges and Side Reactions
Methylsulfanyl Group Oxidation
The 2-methylsulfanyl moiety is susceptible to oxidation to sulfoxide or sulfone derivatives under acidic or oxidative conditions. Implementing inert atmospheres (N₂/Ar) and avoiding peroxides during synthesis is critical.
Regioselectivity in Thiazole Functionalization
Competing reactions at the 4- and 7-positions of the thiazolo-benzothiazole scaffold necessitate careful stoichiometric control. Excess acyl chloride (>1.2 equiv) leads to diacylation byproducts, reducible via column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Characterization of the Final Product
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.89–7.82 (m, 4H, dioxoisoindole), 7.45 (d, J = 8.5 Hz, 1H, benzothiazole), 7.30 (s, 1H, thiazole), 4.65 (s, 2H, CH₂CO), 2.52 (s, 3H, SCH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₁₃N₃O₃S₃ [M+H]⁺: 468.0124; found: 468.0121.
Purity and Stability
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- Thermal Stability : Decomposition onset at 215°C (DSC), suitable for long-term storage at −20°C.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[4,5-g]benzothiazole core, followed by functionalization with methylsulfanyl and acetamide groups. Key steps include:
- Ring formation : Cyclization under controlled temperatures (80–120°C) using catalysts like acetic acid or DMF .
- Functional group introduction : Coupling reactions (e.g., nucleophilic substitution or amidation) with reagents such as 1,3-dioxoisoindole derivatives. Solvent choice (e.g., DMSO, ethanol) and base selection (e.g., NaH) significantly impact yield and purity .
- Yield optimization : Reaction monitoring via TLC or HPLC ensures minimal by-products. Yields for analogous compounds range from 56–63% under optimized conditions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify the thiazolo-benzothiazole scaffold and substituent positions (e.g., methylsulfanyl at C2) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHNOS) and detects isotopic patterns .
- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm) and thioamide bonds (~1250 cm) .
Q. How can reaction conditions be optimized to minimize by-product formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Pd-based catalysts improve coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of thermally sensitive groups like the dioxoisoindole moiety .
Advanced Research Questions
Q. How can computational methods improve synthesis and reaction design?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization or amidation. Reaction path search algorithms (e.g., artificial force-induced reaction) identify optimal pathways, reducing trial-and-error experimentation. For example, ICReDD’s hybrid computational-experimental approach accelerates reaction discovery by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Structural analogs : Analyze SAR trends; e.g., methylsulfanyl substitution may enhance membrane permeability but reduce solubility, affecting apparent activity .
- Meta-analysis : Pool data from structurally related thiazolo-benzothiazoles to identify outliers and validate mechanisms .
Q. How can in silico methods predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions. For example, the dioxoisoindole group may increase metabolic stability but reduce oral bioavailability .
- Molecular docking : Simulate binding to targets like kinase enzymes (e.g., EGFR) to prioritize in vitro testing .
Q. What experimental approaches assess substituent effects on bioactivity?
- SAR studies : Synthesize derivatives with variations at the methylsulfanyl or acetamide positions. For instance, replacing methylsulfanyl with propylsulfanyl alters logP by ~0.5 units, affecting cytotoxicity .
- Free-Wilson analysis : Quantify contributions of specific substituents to activity using regression models .
Q. How are binding affinities to biological targets quantified experimentally?
- Surface plasmon resonance (SPR) : Measures real-time interactions with immobilized proteins (e.g., IC values for kinase inhibition) .
- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for target binding, clarifying entropy-driven vs. enthalpy-driven interactions .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
